molecular formula C7H8Cl6O3 B11967735 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one CAS No. 26457-32-9

1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one

Cat. No.: B11967735
CAS No.: 26457-32-9
M. Wt: 352.8 g/mol
InChI Key: OOHSANVRWZOWHG-UHFFFAOYSA-N
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Description

1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one is a chlorinated organic compound with the molecular formula C7H8Cl6O3 This compound is characterized by the presence of six chlorine atoms and two hydroxyl groups attached to a heptanone backbone

Preparation Methods

The synthesis of 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one typically involves the chlorination of heptanone derivatives under controlled conditions. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale chlorination processes with stringent control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium hydroxide or ammonia.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, leading to the formation of hydroxylated derivatives.

Scientific Research Applications

1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The presence of multiple chlorine atoms and hydroxyl groups allows it to form strong interactions with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

1,1,1,7,7,7-Hexachloro-2,6-dihydroxyheptan-4-one can be compared with other chlorinated compounds such as:

Properties

CAS No.

26457-32-9

Molecular Formula

C7H8Cl6O3

Molecular Weight

352.8 g/mol

IUPAC Name

1,1,1,7,7,7-hexachloro-2,6-dihydroxyheptan-4-one

InChI

InChI=1S/C7H8Cl6O3/c8-6(9,10)4(15)1-3(14)2-5(16)7(11,12)13/h4-5,15-16H,1-2H2

InChI Key

OOHSANVRWZOWHG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Cl)(Cl)Cl)O)C(=O)CC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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